(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Descripción
This compound is a chromene-derived molecule featuring a bromine substituent at position 6, an imino group linked to a 3,4-difluorophenyl moiety at position 2, and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran methyl) group.
Propiedades
IUPAC Name |
6-bromo-2-(3,4-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrF2N2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-14-4-5-17(23)18(24)10-14/h3-6,8-10,15H,1-2,7,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMXIXBIQVCTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
Core Structure: The chromene core in the target compound and 400878-30-0 differs from the furan backbone in GSK 2141792.
Halogen Substituents : The bromine at position 6 in the target compound increases steric bulk and electronegativity relative to hydrogen in 400878-30-0. This may enhance binding affinity or alter metabolic stability .
Aromatic Moieties: The 3,4-difluorophenylimino group in the target compound contrasts with the 3-methoxyphenylimino group in 400878-30-0. Fluorination typically improves lipophilicity and bioavailability, while methoxy groups may reduce reactivity .
Carboxamide Substituents : The oxolan-2-ylmethyl group in the target compound likely enhances solubility compared to the methoxyphenyl group in 400878-30-0, favoring pharmacokinetic properties.
Electronic and Steric Effects
- Bromine vs. Hydrogen : Bromine’s electron-withdrawing nature may polarize the chromene ring, affecting electronic distribution and interaction with hydrophobic binding pockets.
- Fluorine vs.
- Oxolan-2-ylmethyl vs. Aromatic Groups : The tetrahydrofuran-derived substituent balances lipophilicity and solubility, a critical factor in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
